molecular formula C9H15N3OS2 B2923716 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392239-40-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B2923716
CAS No.: 392239-40-6
M. Wt: 245.36
InChI Key: BTWDZYTUHIPKST-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide is a useful research compound. Its molecular formula is C9H15N3OS2 and its molecular weight is 245.36. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Pharmacological Potential

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide, as part of the broader chemical family of thiadiazoles, has been extensively studied for its pharmacological potential. Thiadiazoles, including structures similar to this compound, have demonstrated a wide range of biological activities. These compounds have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. Their biological activities result from interactions with pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics, allowing penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).

Thiadiazolines and Related Heterocyclic Compounds

The synthesis and significance of 1,3,4-thiadiazoline derivatives, closely related to the core structure of this compound, have been a subject of interest. These compounds are derived from cyclization reactions of thiosemicarbazone and have shown considerable biological activity against various fungal and bacterial strains. This highlights the potential pharmaceutical significance of thiadiazolines, pointing to the versatility and potential of this compound in similar applications (Yusuf & Jain, 2014).

Sulfonamides and Thiazole Derivatives

The structural motif of sulfonamides, often present in drugs containing thiazole derivatives, has been under investigation for its diverse biological activities. Sulfonamides, incorporating a primary moiety similar in some aspects to the thiadiazole class, have been found effective in a range of applications, from antimicrobial to antitumor activities. This underscores the pharmacological relevance of compounds with thiazole and thiadiazole derivatives, suggesting a potential research interest in this compound for similar applications (Carta, Scozzafava, & Supuran, 2012).

1,3,4-Thiadiazole Derivatives and Pharmacological Activities

Recent reviews on 1,3,4-thiadiazole derivatives have emphasized their significant pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. These activities are attributed to the toxophoric N2C2S moiety present in these compounds, suggesting that this compound could also exhibit similar pharmacological profiles (Mishra, Singh, Tripathi, & Giri, 2015).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS2/c1-3-5-6-7(13)10-8-11-12-9(15-8)14-4-2/h3-6H2,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWDZYTUHIPKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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